molecular formula C10H15NO B3401910 2-Methoxy-2-(o-tolyl)ethanamine CAS No. 104338-28-5

2-Methoxy-2-(o-tolyl)ethanamine

Cat. No. B3401910
CAS RN: 104338-28-5
M. Wt: 165.23
InChI Key: UVYUPSLNKTZNDR-UHFFFAOYSA-N
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Description

“2-Methoxy-2-(o-tolyl)ethanamine” is an organic compound with the chemical formula C10H15NO . It is related to the class of aromatic drugs of amino-alcohols .


Synthesis Analysis

The synthesis of compounds similar to “2-Methoxy-2-(o-tolyl)ethanamine” involves several steps. For instance, 2-(2-aminoethoxy)ethanol reacts with di-tert-butyl dicarbonate (Boc2O) in ethanol solution for protecting the amino group. Then, a condensation reaction is carried out with 1-bromo-6-chlorohexane in the presence of NaOH (50%) and tetrabutylammonium bromide .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methoxy-2-(o-tolyl)ethanamine” can be found in databases like PubChem . For example, its molecular weight is 75.1097 .

Scientific Research Applications

Chemical Structure and Properties

“2-Methoxy-2-(o-tolyl)ethanamine” is a chemical compound with the molecular formula C3H9NO and a molecular weight of 75.1097. It is also known by other names such as “Ethanamine, 2-methoxy-”, “β-Methoxyethylamine”, “Methoxyethylamine”, “1-Methoxy-2-aminoethane”, “2-Aminoethyl methyl ether”, “2-Methoxyethanamine”, and "2-Methoxyethylamine" .

Reactant in Substitution Reactions

This compound can be used as a reactant in substitution reactions with phosphoimidazolide-activated derivatives of nucleosides . This type of reaction is crucial in the field of organic chemistry for the synthesis of complex molecules.

Synthesis of Amides

“2-Methoxy-2-(o-tolyl)ethanamine” can be used to synthesize amides by reacting with carboxylic acids . Amides are a type of functional group in organic chemistry that are commonly found in various types of drugs and natural products.

Chemical Modification of α-Acrylated Cross-Linked Polymer

This compound can be used for the chemical modification of α-acrylated cross-linked polymer via aza-Michael addition . This type of reaction is used in polymer chemistry to modify the properties of polymers.

Component in Pharmaceutical Compounds

“2-Methoxy-2-(o-tolyl)ethanamine” is related to Orphenadrine, a muscle relaxant used to treat muscle spasms and the pain and discomfort caused by strains, sprains, and other muscle injuries . It is used as a component in the synthesis of Orphenadrine and its related compounds .

Preparation of Secondary Amides

This compound was used to prepare secondary amides by amidation of sophorolipid ethyl ester . This process is important in the production of various pharmaceuticals and biologically active compounds.

Regioselective Access C–H Functionalization

“2-Methoxy-2-(o-tolyl)ethanamine” has been used in a protocol that provides highly regioselective access to C–H functionalization to construct C–P bonds . This is an important methodology for the synthesis of organophosphorus compounds.

Cross-Dehydrogenation Coupling

This compound can be used in cross-dehydrogenation coupling reactions . These reactions are important in the field of synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

Future Directions

The future directions for the study of “2-Methoxy-2-(o-tolyl)ethanamine” and related compounds could involve their potential applications in various fields. For instance, silver-catalyzed reactions involving similar compounds have been studied for their potential in remote C–H functionalization .

properties

IUPAC Name

2-methoxy-2-(2-methylphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-5-3-4-6-9(8)10(7-11)12-2/h3-6,10H,7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYUPSLNKTZNDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301292885
Record name β-Methoxy-2-methylbenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301292885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-2-(o-tolyl)ethanamine

CAS RN

104338-28-5
Record name β-Methoxy-2-methylbenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104338-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Methoxy-2-methylbenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301292885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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